Telebrix 38 is a pharmaceutical compound primarily used as an iodinated contrast medium for X-ray imaging. The active ingredients in this compound are sodium ioxitalamate and meglumine ioxitalamate, which are salts derived from ioxitalamic acid. This compound is particularly significant in enhancing the visibility of internal structures during imaging procedures, especially in computed tomography (CT) scans of the abdomen and pelvis. Telebrix 38 is classified as an oral radiopaque contrast medium, designed to improve the differentiation of bowel loops from soft tissue masses during diagnostic imaging .
The industrial synthesis of Telebrix 38 involves a multi-step process that begins with the large-scale production of ioxitalamic acid. This acid is then converted into its sodium and meglumine salts, which are the active components of Telebrix 38. The synthesis process is optimized for high yield and purity to meet stringent pharmaceutical standards, ensuring that the final product is safe for clinical use. Facilities producing Telebrix 38 adhere to regulatory guidelines to maintain the quality and safety of the compound .
Telebrix 38 consists of two main components: sodium ioxitalamate and meglumine ioxitalamate. The molecular structure can be described by its InChI (International Chemical Identifier):
The structural integrity of Telebrix 38 is crucial for its function as a contrast agent, allowing it to absorb X-rays effectively .
Telebrix 38 can participate in various chemical reactions, although its primary role in medical applications does not typically involve extensive chemical transformations.
These reactions are primarily relevant during the synthesis and quality control phases rather than in clinical applications .
The mechanism of action for Telebrix 38 involves its ability to enhance the contrast in imaging studies. When administered orally, it travels through the gastrointestinal tract and opacifies the bowel lumen. This opacification allows for improved visualization of anatomical structures during CT scans.
Telebrix 38 exhibits several physical and chemical properties that are important for its function as a contrast agent.
Telebrix 38 has a wide range of applications across various fields:
In clinical settings, Telebrix 38 has been shown to produce excellent bowel opacification while being well-tolerated by patients, making it a preferred choice over other contrast media .
Telebrix 38 is a first-generation iodinated contrast medium (CM) whose active components are meglumine ioxitalamate (CAS 29288-99-1) and sodium ioxitalamate (CAS 33954-26-6). Chemically, ioxitalamic acid (C~12~H~11~I~3~N~2~O~5~) features a tri-iodinated benzene ring core with ionic carboxylate and acetamido groups, classifying it as an ionic monomer [1] [4]. This molecular architecture delivers high radiopacity (350 mg I/mL) but generates solutions with exceptionally high osmolality (2,130 mOsm/kg at 350 mgI/mL)—approximately 7 times higher than blood plasma [1] [3].
Early pharmacological studies in the 1960s–1970s characterized Telebrix 38 as a gastrointestinal opacifier with negligible gastrointestinal (GI) absorption. Its high osmolarity slowed intestinal transit, allowing prolonged imaging of abdominal structures. However, intravascular administration studies revealed rapid distribution (volume of distribution: 194 mL/kg) and exclusive renal elimination via glomerular filtration (half-life: 1.1 hours; clearance: 120 mL/min) [1]. Protein binding was minimal (0–27%), aligning with typical pharmacokinetics of ionic monomers [1] [3]. Crucially, research confirmed its lack of metabolic transformation in vivo, a hallmark of first-generation agents [1].
Table 1: Physicochemical Properties of Telebrix 38 Components
Component | Molecular Formula | Molecular Weight | CAS Number |
---|---|---|---|
Ioxitalamic acid | C~12~H~11~I~3~N~2~O~5~ | 643.94 g/mol | 28179-44-4 |
Meglumine ioxitalamate | C~12~H~11~I~3~N~2~O~5~·C~7~H~17~NO~5~ | 1506.14 g/mol | 37244-85-2 |
Sodium ioxitalamate | C~12~H~11~I~3~N~2~O~5~·Na | 665.93 g/mol | 33954-26-6 |
Telebrix 38’s regulatory pathway exemplifies geographically divergent acceptance of high-osmolar contrast media (HOCM). Developed by Liebel-Flarsheim Canada Inc., it received Health Canada approval in 1995 for GI tract imaging under specific conditions: contraindication or non-applicability of barium sulfate [1]. Subsequent renewals (latest in 2015) confirmed its ongoing market presence in Canada and select global markets [1] [7].
Contrastingly, the U.S. Food and Drug Administration (FDA) never approved Telebrix 38 for intravascular or intrathecal use. This aligns with the FDA’s stringent risk-benefit assessments for HOCM, particularly after safer low-osmolar agents became available post-1980s [3]. In the European Union, Telebrix variants (e.g., Telebrix 35) gained approval but were primarily restricted to enteric administration due to nephrotoxicity concerns with vascular use [1] [5].
Table 2: Global Regulatory Milestones for Telebrix 38
Region | Approval Year | Approval Status | Key Restrictions |
---|---|---|---|
Canada | 1995 | Approved | GI use only; contraindicated if barium sulfate is viable |
European Union | 1980s–1990s | Approved (National) | Enteric administration only |
United States | N/A | Not Approved | — |
Thailand | 1989 | Approved | Marketed as "เทเลบริกส์ 35" (oral solution) [1] |
Telebrix 38 (osmolality: 2,130 mOsm/kg) emerged during a pivotal shift in contrast media design. The 1970s–1980s saw the clinical introduction of low-osmolar ionic dimers (e.g., ioxaglate, osmolality: 600 mOsm/kg) and non-ionic monomers (e.g., iohexol, osmolality: 770 mOsm/kg) [3]. These agents reduced osmolality-driven adverse effects (pain, endothelial damage) by 50–80% compared to ionic monomers like ioxitalamate [3].
This transition redirected pharmacological research away from ionic monomers. Studies increasingly focused on:
Despite its obsolescence in vascular imaging, Telebrix 38 maintained niche applications in oral/rectal CT studies where absorption risks were minimal. However, even in GI imaging, its use was restricted to cases where barium sulfate was contraindicated [1] [5].
Table 3: Osmolality Comparison Across Contrast Media Generations
Contrast Media Type | Example Agent | Osmolality (mOsm/kg) | Ionicity |
---|---|---|---|
Ionic Monomer (1st-gen) | Telebrix 38 | 2,130 | Ionic |
Ionic Dimer (2nd-gen) | Ioxaglate | 600 | Ionic |
Non-Ionic Monomer (2nd-gen) | Iohexol | 770 | Non-Ionic |
Non-Ionic Dimer (3rd-gen) | Iodixanol | 290 | Non-Ionic |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1